3-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide
Overview
Description
3-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide is an organic compound with the molecular formula C14H10Cl2N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with 2-chloro-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products Formed
Reduction: 3-chloro-N-(2-chloro-5-aminophenyl)-4-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-chloro-N-(2-chloro-5-nitrophenyl)-4-carboxybenzamide.
Scientific Research Applications
3-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of chloro and nitro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide
- 3-(2-chloro-5-nitrophenyl)propanenitrile
- 3-chloro-N’-[(E)-(2-chloro-5-nitrophenyl)methylene]benzohydrazide
Uniqueness
3-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly impact its reactivity and potential applications. The methyl group on the benzamide moiety also contributes to its distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-3-9(6-12(8)16)14(19)17-13-7-10(18(20)21)4-5-11(13)15/h2-7H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGVDTQONWCZAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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